molecular formula C5H10N2O B3175189 (S)-3-Amino-1-methyl-pyrrolidin-2-one CAS No. 956214-84-9

(S)-3-Amino-1-methyl-pyrrolidin-2-one

Cat. No.: B3175189
CAS No.: 956214-84-9
M. Wt: 114.15 g/mol
InChI Key: VZDMTWJWRRUJED-BYPYZUCNSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. Factors such as reactivity, stability, and the conditions required for reactions are considered .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Preparation of Antibiotics

(S)-3-Amino-1-methyl-pyrrolidin-2-one has been utilized in the synthesis of key intermediates for antibiotics. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a derivative of this compound, is a critical component in the preparation of premafloxacin, an antibiotic for veterinary pathogens. The process involves asymmetric Michael addition and stereoselective alkylation (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Non-Aromatic Heterocyclic Compound Synthesis

This compound and its derivatives are considered promising in the synthesis of non-aromatic heterocyclic compounds. These compounds are found in many natural products and biologically active molecules, crucial for developing new medicinal molecules with improved biological activity (Rubtsova, Bobyleva, Lezhnina, Polikarpova, Rozhkova, & Gein, 2020).

Dipeptide Analogue Synthesis

This compound is involved in the facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones. These dipeptide analogues, derived from naturally occurring pyrrolidine-2,4-diones, exhibit high enantiopurity and are crucial in molecular mechanics studies (Hosseini, Kringelum, Murray, & Tønder, 2006).

Development of Bioactive Compounds

This compound plays a role in the formation of bioactive pyrrolidines with insecticidal and anti-juvenile-hormone activities. These compounds are derived from fungi and have potential applications in pest control (Cantín, Moya, Castillo, Primo, Miranda, & Primo-Yúfera, 1999).

Pharmaceutical Research

It is also used in the synthesis of pyrrolidines, which are significant in pharmaceutical research. For instance, this compound is a precursor in synthesizing influenza neuraminidase inhibitors, indicating its role in developing antiviral medications (Wang, Chen, Wang, Gentles, Sowin, Kati, Muchmore, Giranda, Stewart, Sham, Kempf, & Laver, 2001).

Mechanism of Action

If the compound is a drug or active molecule, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose. This could include toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in the future .

Properties

IUPAC Name

(3S)-3-amino-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-7-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDMTWJWRRUJED-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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